![molecular formula C16H19BrN2O B2598935 3-Bromo-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]quinoline CAS No. 2418718-95-1](/img/structure/B2598935.png)
3-Bromo-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]quinoline is a chemical compound that has been used in scientific research for its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. In
Mecanismo De Acción
The mechanism of action of 3-Bromo-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]quinoline involves the inhibition of DNA synthesis and cell division in cancer cells. This compound has been shown to induce DNA damage and activate the p53 pathway, leading to cell cycle arrest and apoptosis. It also inhibits the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
3-Bromo-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]quinoline has been shown to have both biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to reduce inflammation in animal models. This compound has also been shown to have anti-microbial activity against a variety of bacterial and fungal pathogens.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Bromo-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]quinoline in lab experiments is its potential therapeutic applications. This compound has been shown to have anti-cancer, anti-inflammatory, and anti-microbial properties, making it a promising candidate for further research. However, one limitation of using this compound is its toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 3-Bromo-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]quinoline. One direction is to further investigate its potential anti-cancer properties and to identify the specific cancer types that are most responsive to this compound. Another direction is to explore its potential anti-inflammatory and anti-microbial properties and to develop new therapeutic applications based on these properties. Additionally, further research is needed to determine the optimal dosage and administration of this compound for therapeutic use.
Métodos De Síntesis
The synthesis of 3-Bromo-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]quinoline involves the reaction of 6-bromo-3-hydroxyquinoline with 1-(2-methylpropyl)aziridine-2-methanol in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrobromic acid to yield the final compound. This synthesis method has been optimized to produce high yields of the compound.
Aplicaciones Científicas De Investigación
3-Bromo-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]quinoline has been used in scientific research for its potential therapeutic applications. It has been shown to exhibit anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. This compound has also been studied for its potential anti-inflammatory and anti-microbial properties.
Propiedades
IUPAC Name |
3-bromo-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O/c1-11(2)8-19-9-14(19)10-20-15-3-4-16-12(6-15)5-13(17)7-18-16/h3-7,11,14H,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTOBXEKIGRVXQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC1COC2=CC3=CC(=CN=C3C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

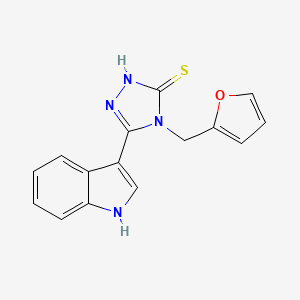
![(Z)-2-Cyano-N-[5-(diethylsulfamoyl)-2-pyrrolidin-1-ylphenyl]-3-phenylprop-2-enamide](/img/structure/B2598854.png)
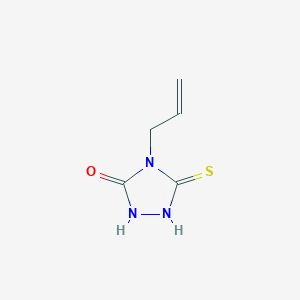
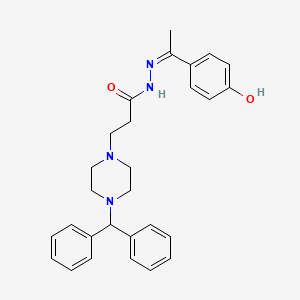
![(3,5-Dimethylphenyl)(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2598860.png)
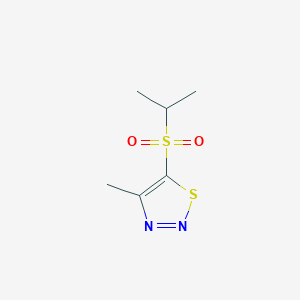
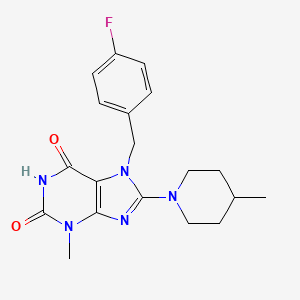
![7-Chloro-4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]triazolo[1,5-a]quinazolin-5-one](/img/structure/B2598864.png)
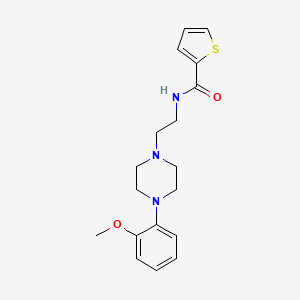

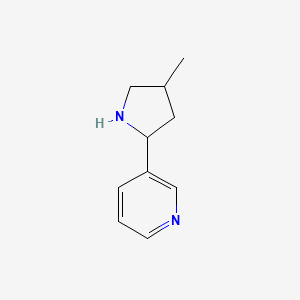

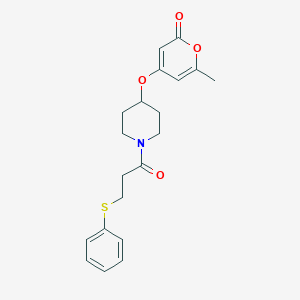
![3-Methylimidazo[1,2-a]pyridin-6-amine;dihydrochloride](/img/structure/B2598875.png)